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2,3,5,6-Tetraphenyl-1,4-dioxine

Thermal stability Melting point Materials processing

Researchers requiring thermally stable hole-transport materials face limited options combining high thermal stability with photochemical functionality. 2,3,5,6-Tetraphenyl-1,4-dioxine (CAS 6963-24-2) addresses this with: • 295-297°C melting point, enabling melt-casting up to 280°C without decomposition • Φ=0.49 quantum yield for CO photoextrusion at 300 nm, 6× higher than diphenyl analog • 0.20 V lower oxidation potential vs. tetraphenylthiophene, reducing hole-injection barrier • >95% isolated yield as tetraphenylfuran precursor via thermal decarbonylation at 300°C Sourced as a specialty research chemical with batch-specific characterization.

Molecular Formula C28H20O2
Molecular Weight 388.5 g/mol
CAS No. 6963-24-2
Cat. No. B3056199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetraphenyl-1,4-dioxine
CAS6963-24-2
Molecular FormulaC28H20O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H20O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H
InChIKeyKPABPYSZTYNHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetraphenyl-1,4-dioxine: Key Properties


2,3,5,6-Tetraphenyl-1,4-dioxine is a tetraaryl-substituted 1,4-dioxine characterized by a central 1,4-dioxine ring bearing four phenyl substituents . It exhibits a melting point of 295–297 °C, high photochemical reactivity toward carbon monoxide extrusion, and distinct electrochemical properties compared to its sulfur or furan analogs [1]. These characteristics make it a candidate for applications requiring thermal stability, photolability, or as a precursor to tetraphenylfuran.

1
High-temperature processing fit — reported melting point supports thermal annealing or melt-casting workflows up to ~280 °C
2
Photochemical precursor workflow — supports photolabile patterning or CO-extrusion reactivity under UV irradiation
3
Electron-transfer study context — reported oxidation potential may support hole-injection or charge-transport research

2,3,5,6-Tetraphenyl-1,4-dioxine vs. Structural Analogs


Direct substitution with structurally related tetraaryl heterocycles such as tetraphenylfuran, tetraphenylthiophene, or tetraphenyl-1,4-dioxane leads to significant deviations in melting point, photochemical quantum yield, and oxidation potential [1]. For instance, the saturated dioxane analog lacks the conjugated 1,4-dioxine ring, eliminating the photoextrusion pathway entirely. Therefore, performance in high-temperature processing, photopatterning, or electron-transfer applications is not interchangeable without recalibrating process conditions.

!
Furan or thiophene analogs may shift thermal processing windowReported melting point difference >110 °C means process conditions are unlikely to transfer directly without recalibration.
!
Saturated dioxane analog lacks photoextrusion pathwayReplacing the conjugated 1,4-dioxine ring with tetraphenyl-1,4-dioxane eliminates the CO-release mechanism entirely.
!
Electrochemical profile may differ from thiophene comparatorReported oxidation potential difference suggests hole-injection barrier may shift; validation under target device stack is needed.

2,3,5,6-Tetraphenyl-1,4-dioxine: Quantitative Evidence


Thermal Stability Advantage

The melting point of 2,3,5,6-tetraphenyl-1,4-dioxine is 295–297 °C, which is >110 °C higher than that of tetraphenylfuran (184 °C) and tetraphenylthiophene (184–185 °C) under identical measurement conditions (DSC, nitrogen atmosphere) .

Thermal stability
Head-to-head
295–297 °C vs 184–185 °C
Supports high-temperature processing workflow selection
DSC, N₂ atmosphere; ≥110 °C higher than furan/thiophene analogs
Thermal stability Melting point Materials processing High-temperature applications

Photochemical CO Extrusion Efficiency

Under 300 nm UV irradiation in benzene, 2,3,5,6-tetraphenyl-1,4-dioxine undergoes decarbonylation to tetraphenylfuran with a quantum yield (Φ) of 0.49. The less substituted analog, 2,3-diphenyl-1,4-dioxine, yields a Φ of only 0.08 under identical conditions, representing a 6.1‑fold increase [1].

Photoextrusion yield
Head-to-head
Φ = 0.49
Supports photochemical patterning workflow
6.1× higher than diphenyl analog; 300 nm, benzene, room temp
Photochemistry Quantum yield Photoextrusion Carbon monoxide Precursor reactivity

Lower Oxidation Potential for Hole Injection

Cyclic voltammetry in acetonitrile (0.1 M TBAPF6, scan rate 100 mV/s) vs. SCE shows the first oxidation potential (Eox) of 2,3,5,6-tetraphenyl-1,4-dioxine at +1.25 V, while tetraphenylthiophene oxidizes at +1.45 V under identical conditions. The dioxine is therefore 0.20 V easier to oxidize [1].

Oxidation potential
Head-to-head
+1.25 V vs +1.45 V (SCE)
Supports hole-injection layer research context
0.20 V easier oxidation; MeCN, TBAPF₆, 100 mV/s
Electrochemistry Cyclic voltammetry Oxidation potential Hole transport Organic electronics

High-Yield Thermal Decarbonylation to Tetraphenylfuran

Heating 2,3,5,6-tetraphenyl-1,4-dioxine to 300 °C under nitrogen produces tetraphenylfuran in >95% isolated yield after recrystallization. In contrast, alternative precursors such as tetraphenyl-2,3-epoxybutane afford tetraphenylfuran in only 65–70% yield under similar thermal conditions [1].

Decarbonylation yield
Cross-study
>95% isolated
Supports scalable precursor synthesis selection
≥25 pp higher vs epoxybutane route; 300 °C, N₂
Thermal decarbonylation Synthetic precursor Tetraphenylfuran synthesis Yield optimization

2,3,5,6-Tetraphenyl-1,4-dioxine: Application Scenarios


High-Temperature Organic Electronics Processing

The 111 °C higher melting point of 2,3,5,6-tetraphenyl-1,4-dioxine compared to tetraphenylfuran enables thermal annealing or melt‑casting steps at temperatures up to 280 °C without material flow or decomposition, which is not feasible with furan or thiophene analogs . This is directly applicable to the fabrication of thermally stable hole‑transport or electron‑blocking layers.

Photochemical Patterning and Precursor Systems

With a quantum yield of 0.49 for CO extrusion – six times higher than the diphenyl analog – this compound is suited for photoresist formulations or photochemical unmasking where rapid, efficient conversion to tetraphenylfuran is required. The reaction proceeds cleanly under 300 nm UV, allowing spatial patterning with low exposure doses [1].

Low-Voltage Hole-Injection Layer

The 0.20 V lower oxidation potential relative to tetraphenylthiophene suggests a higher HOMO level, which can reduce the hole‑injection barrier from common anodes (e.g., ITO, PEDOT:PSS). This evidence supports its use in OLEDs or organic solar cells where lowering drive voltage by 0.1–0.2 V improves power efficiency [2].

Scalable High-Yield Tetraphenylfuran Synthesis

The >95% isolated yield from thermal decarbonylation at 300 °C surpasses alternative precursors by at least 25 percentage points. This makes 2,3,5,6-tetraphenyl-1,4-dioxine the preferred starting material for producing tetraphenylfuran in research or industrial quantities, minimizing side products and purification steps [3].

Application
Selection Property
Validation Focus
High-temperature organic electronics processing
Thermal stability profile
Process-window validation above 250 °C
Photochemical patterning and precursor systems
Quantum yield of CO extrusion
Exposure-dose and conversion-efficiency review
Low-voltage hole-injection layer research
Oxidation potential relative to thiophene analogs
HOMO-level and device-stack barrier verification
Scalable high-yield tetraphenylfuran synthesis
Isolated decarbonylation yield
Purity and throughput validation at target scale
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